![molecular formula C17H14FN3O5S2 B2715266 (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-15-1](/img/structure/B2715266.png)
(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a fluorobenzoyl group, a sulfamoyl group, and a methyl acetate group attached to the benzo[d]thiazole ring. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzo[d]thiazole core, with the fluorobenzoyl, sulfamoyl, and methyl acetate groups attached at specific positions. The exact structure would depend on the positions of these substituents on the benzo[d]thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorobenzoyl group and the electron-donating sulfamoyl and methyl acetate groups. These groups could potentially make the compound more reactive towards nucleophilic or electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and methyl acetate groups could potentially increase its solubility in polar solvents .Scientific Research Applications
- Glucosidase Inhibition : The compound’s 2-imino-1,3-thiazoline nucleus has shown promise as a glucosidase inhibitor . Glucosidases play a crucial role in carbohydrate metabolism, and inhibiting them can have therapeutic implications for conditions like diabetes and metabolic disorders.
Conformational Studies
Understanding the molecular conformation of this compound is essential for predicting its behavior in various environments. Gas electron diffraction studies have revealed interesting insights:
- Conformational Behavior : In the gas phase, the compound exists as two stable non-planar conformers: “anti” and “gauche.” The “anti” conformer is energetically favored. Interestingly, with increasing ortho halogen atomic size, deviations from full planarity occur in both conformers .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2-(2-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S2/c1-26-15(22)9-21-13-7-6-10(28(19,24)25)8-14(13)27-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWWKBVSAISCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate |
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